molecular formula C4H10NO8P B1194230 4-Phospho-D-erythronohydroxamic acid CAS No. 718599-64-5

4-Phospho-D-erythronohydroxamic acid

Cat. No. B1194230
M. Wt: 231.1 g/mol
InChI Key: JJQQOJRGUHNREK-PWNYCUMCSA-N
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Description

Synthesis Analysis

The synthesis of 4-phospho-D-erythronohydroxamic acid is reported as an eight-step process starting from D-arabinose, highlighting its role as a potent high-energy intermediate analogue inhibitor in the isomerization reaction catalyzed by spinach ribose-5-phosphate isomerase. This compound, among other 4-phospho-D-erythronic acid derivatives, has been evaluated for its kinetic inhibition potential, showing significant activity (Burgos & Salmon, 2004).

Molecular Structure Analysis

While specific details on the molecular structure analysis of 4-phospho-D-erythronohydroxamic acid are not provided in the available literature, related studies on its synthesis and evaluation suggest a structured approach to understanding its molecular interactions and inhibition mechanisms in enzymatic reactions.

Chemical Reactions and Properties

The compound exhibits significant inhibitory properties, particularly as a new competitive inhibitor of the isomerization reaction between D-ribose 5-phosphate and D-ribulose 5-phosphate. Its efficacy as an inhibitor indicates specific chemical interactions and properties that merit further investigation in biochemical contexts.

Physical Properties Analysis

Although the physical properties of 4-phospho-D-erythronohydroxamic acid are not explicitly detailed in the provided sources, the synthesis and application studies imply its stability and reactivity under various conditions, which are crucial for its potential biochemical applications.

Chemical Properties Analysis

The chemical properties of 4-phospho-D-erythronohydroxamic acid, particularly its inhibitory activity, highlight its significance as a high-energy intermediate analogue. This suggests a complex interplay of functional groups and molecular structure contributing to its activity as an inhibitor.

Scientific Research Applications

  • Inhibition of Spinach Ribose-5-Phosphate Isomerase : 4-Phospho-D-erythronohydroxamic acid acts as a competitive inhibitor of the isomerization reaction between D-ribose 5-phosphate and D-ribulose 5-phosphate catalyzed by spinach ribose-5-phosphate isomerase (Burgos & Salmon, 2004).

  • Synthesis of 4-Phospho-D-Erythronate : A simple and efficient synthetic route for 4-Phospho-D-Erythronate, closely related to 4-Phospho-D-erythronohydroxamic acid, has been reported, emphasizing its significance in biochemical research (Novikov, Copley & Eaton, 2011).

  • Inhibition of Mycobacterium tuberculosis Ribose-5-Phosphate Isomerase B : The compound has been studied for its inhibitory effects on Mycobacterium tuberculosis Ribose-5-Phosphate Isomerase B, providing insights into potential therapeutic applications (Roos et al., 2005).

  • Trypanocidal Compounds Synthesis : It has been used in the synthesis of ary phosphoramidates, a new class of potent Trypanocidal compounds, which are important in the treatment of human African trypanosomiasis (Ruda et al., 2010).

  • Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae : The compound has been used to study the inhibition of an essential enzyme in riboflavin biosynthesis, providing a basis for potential antibiotic development (Islam et al., 2015).

Future Directions

Future work to address issues of stability will be required before these compounds might be considered for antimicrobial use in vivo . Biological evaluation shows that the prodrug approach has drastically improved the in vitro activity of the parent compound .

properties

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOJRGUHNREK-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332304
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phospho-D-erythronohydroxamic acid

CAS RN

718599-64-5
Record name 4-Phospho-D-erythronohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
60
Citations
GF Ruda, VP Alibu, C Mitsos, O Bidet… - ChemMedChem …, 2007 - Wiley Online Library
… brucei 6PGDH inhibitor 4-phospho-D-erythronohydroxamic acid were synthesised and evaluated in vitro against the parasite. The compounds showed increased trypanocidal activity …
GF Ruda, PE Wong, VP Alibu, S Norval… - Journal of medicinal …, 2010 - ACS Publications
RNAi and enzymatic studies have shown the importance of 6-phosphogluconate dehydrogenase (6-PGDH) in Trypanosoma brucei for the parasite survival and make it an attractive …
Number of citations: 63 pubs.acs.org
E Burgos, L Salmon - Tetrahedron letters, 2004 - Elsevier
… However, although 4-phospho-d-erythronohydroxamic acid 1 is a much better structural … isomerization reaction such as 4-phospho-d-erythronohydroxamic acid 1 appears to be very …
Number of citations: 13 www.sciencedirect.com
E Burgos, AK Roos, SL Mowbray, L Salmon - Tetrahedron letters, 2005 - Elsevier
… The first three compounds depicted in Scheme 2, 4-deoxy-4-phospho-d-erythronohydroxamic acid (4PEH, 1), 4-deoxy-4-phospho-d-erythronate (4PEA, 2), and 4-deoxy-4-…
Number of citations: 16 www.sciencedirect.com
Z Islam, A Kumar, S Singh, L Salmon… - Journal of Biological …, 2015 - ASBMB
… Here, we describe kinetic and crystal structure characterization of DHBPS from Vibrio cholerae (vDHBPS) with a competitive inhibitor 4-phospho-d-erythronohydroxamic acid (4PEH) at …
Number of citations: 15 www.jbc.org
R Sundaramoorthy, J Iulek, MP Barrett… - The FEBS …, 2007 - Wiley Online Library
… Analysis of the complex formed with the potent inhibitor 4-phospho-d-erythronohydroxamic acid, suggests that this molecule does indeed mimic the high-energy intermediate state that it …
Number of citations: 31 febs.onlinelibrary.wiley.com
AK Roos, E Burgos, DJ Ericsson, L Salmon… - Journal of Biological …, 2005 - ASBMB
… X-ray structures of RpiB in complex with the inhibitors 4-phospho-d-erythronohydroxamic acid (Km 57 μm) and 4-phospho-d-erythronate (K i 1.7 mm) refined to resolutions of 2.1 and 2.2 …
Number of citations: 50 www.jbc.org
AL Stern, E Burgos, L Salmon… - Biochemical Journal, 2007 - portlandpress.com
… 4-Phospho-D-erythronohydroxamic acid, an analogue to the reaction intermediate when the Rpi acts via a mechanism involving the formation of a 1,2-cis-enediol, inhibited the enzyme …
Number of citations: 48 portlandpress.com
AL Stern, A Naworyta, JJ Cazzulo… - The FEBS …, 2011 - Wiley Online Library
… Structures of the wild-type and a Cys69Ala mutant enzyme, alone or bound to phosphate, d-ribose 5-phosphate, or the inhibitors 4-phospho-d-erythronohydroxamic acid and d-allose 6-…
Number of citations: 33 febs.onlinelibrary.wiley.com
M Salin, EG Kapetaniou, M Vaismaa… - … Section D: Biological …, 2010 - scripts.iucr.org
… It is also shown that the new binding pocket of A-TIM can bind 3-phosphoglycerate (3PGA; an analogue of a C4-sugar phosphate) and 4-phospho-D-erythronohydroxamic acid (4PEH; …
Number of citations: 16 scripts.iucr.org

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